

Application Notes: (-)-Sesamin Extraction and Purification from Sesame Seeds

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Compound of Interest

Compound Name: (-)-Sesamin

Cat. No.: B1663412

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Introduction

(-)-Sesamin is a major lignan found in sesame seeds (*Sesamum indicum*) and sesame oil, recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.^{[1][2]} Its therapeutic potential has driven the need for efficient and scalable extraction and purification protocols. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to isolate high-purity **(-)-sesamin** from its natural source. The protocols cover various techniques from traditional solvent extraction to modern supercritical fluid technologies, followed by robust purification strategies.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various published methods to facilitate comparison.

Table 1: Supercritical CO₂ (SC-CO₂) Extraction Parameters and Yields

Pressure (bar)	Temperature (°C)	Co-solvent	Sesamin Yield/Content	Purity	Reference
220	50	None	225.79 mg/100 g cake	Not Specified	[3]
350	50	None	Not Specified (Max oil yield)	Not Specified	[3][4]
~276 (4 kpsi)	50	10 mol% Ethanol	Highest Lignan Yield	Not Specified	[5][6]

| Up to 100 MPa | Up to 120°C | Not Specified | 3000 - 5000 ppm in oil | Not Specified |[7] |

Table 2: Solvent Extraction Parameters and Sesamin Yield

Starting Material	Solvent(s)	Key Parameters	Sesamin Yield/Content	Purity	Reference
Sesame Oil	Ethanol	Solid-liquid ratio 1:2 (v/v)	0.24%	94%	[8]
Sesame Seed Husks	85% Ethanol	Solid-liquid ratio 1:10 (w/v), 75°C, 12h	Not Specified	>95%	[9]
Sesame Seeds	85%-95% Ethanol	Reflux extraction, solid-liquid 1:4-6	Not Specified	High	[10]

| Sesame Oil | Acetonitrile | 3 successive cycles (1:3 oil:solvent) | 5.25 mg/mL of oil | >95% (after purification) |[11][12] |

Table 3: Purification Methods and Achieved Purity

Method	Starting Material	Key Solvents/Phases	Final Purity	References
Recrystallization	Crude Lignan Extract	Ethanol, Acetone, Isopropanol	>95%	[8][13][14]
Column Chromatography	Crude Lignan Extract	Alumina, Macroporous Resin (D101)	High	[10][15]
HSCCC	Crude Lignan Extract	Hexane/Ethyl Acetate/Methanol/Water (7:3:7:3)	>99%	[16]
CPC	Sesame Oil Extract	n-Hex/EtOAc/EtOH/H ₂ O (2:3:3:2 v/v/v/v)	>95%	[11][12]

| Semipreparative RP-18 HPLC | Furofuran Lignan Fraction | Methanol/Water (70:30 v/v) | >99% |[15] |

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction (SFE) and Purification by Crystallization

This protocol is an environmentally friendly method that avoids organic solvents in the initial extraction phase. It is suitable for obtaining high-quality sesame oil enriched with lignans.[7][17]

Materials and Equipment:

- Ground sesame seeds
- Supercritical Fluid Extraction (SFE) system

- High-Pressure CO₂ source
- Separators
- Hexane
- Ethanol (95%)
- Rotary evaporator
- Crystallization vessel with cooling capabilities
- Filtration apparatus (e.g., Büchner funnel)
- HPLC system for purity analysis

Methodology:

- Preparation: Load finely ground sesame seeds into the extractor vessel of the SFE system.
- Supercritical CO₂ Extraction:
 - Pressurize the system with CO₂ and heat to the desired supercritical conditions (e.g., 220-350 bar and 50°C).[\[3\]](#)
 - Maintain a constant flow of supercritical CO₂ through the extractor.
 - The CO₂, now containing dissolved sesame oil and lignans, flows into a separator (or a series of separators) where pressure and/or temperature are reduced.
 - This change in conditions causes the oil to precipitate from the CO₂, which is then collected. The CO₂ can be recycled back to the pump.[\[7\]](#)
- Lignan Enrichment (Conditioning):
 - The collected sesame oil is rich in lignans. To concentrate them, mix the oil with ethanol. [\[18\]](#)
 - Separate the ethanol layer, which now contains the extracted lignans.

- Remove the ethanol under reduced pressure using a rotary evaporator to obtain a lignan-enriched concentrate.[18]
- Crystallization:
 - Dissolve the lignan concentrate in a minimal amount of a suitable solvent like boiling ethanol or a mixture of ethanol and acetone.[14]
 - Cool the solution slowly to induce crystallization. Temperatures can range from room temperature down to -20°C to 5°C.[13][14]
 - Alternatively, dissolve the enriched oil in hexane and cool to crystallize the sesamin.[18]
- Purification by Recrystallization:
 - Collect the crude sesamin crystals by filtration and wash with a cold solvent (e.g., petroleum ether or cold ethanol).[14]
 - For higher purity, perform a second recrystallization step by dissolving the crystals in a minimal amount of hot 95% ethanol, filtering the hot solution, and allowing it to cool to form pure crystals.[10][14]
- Drying and Analysis:
 - Dry the purified crystals under vacuum.
 - Confirm the purity of the final **(-)-sesamin** product using HPLC analysis.[15]

Protocol 2: Solvent Extraction and Purification by Column Chromatography

This protocol uses conventional organic solvents for extraction and is highly adaptable for laboratory-scale preparations.[8][10]

Materials and Equipment:

- Defatted sesame seed meal or whole sesame seeds, pulverized

- Ethanol (85-95%)
- Chloroform
- Neutral alumina (80-100 mesh) or Macroporous adsorbent resin (e.g., D101 type)[10]
- Chromatography column
- Elution solvents: Hexane (or No. 6 solvent oil), Ethyl Acetate, Methanol[10]
- Soxhlet apparatus or reflux system
- Rotary evaporator
- HPLC system for analysis

Methodology:

- Solvent Extraction:
 - Place the pulverized sesame seeds in a flask and add 85-95% ethanol (e.g., a solid-to-liquid ratio of 1:4 to 1:6 w/v).[10]
 - Perform reflux extraction with stirring for 2-3 hours. Repeat the extraction 2-3 times for exhaustive extraction.[10]
 - Combine the ethanol extracts and concentrate the solution using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning (Pre-purification):
 - Wash the crude extract with ammonia water and centrifuge to separate layers.[10]
 - Dissolve the resulting extract in chloroform.[10]
- Column Chromatography:
 - Adsorbent Preparation: Prepare a slurry of neutral alumina or macroporous resin in the initial elution solvent (e.g., hexane) and pack it into a chromatography column.

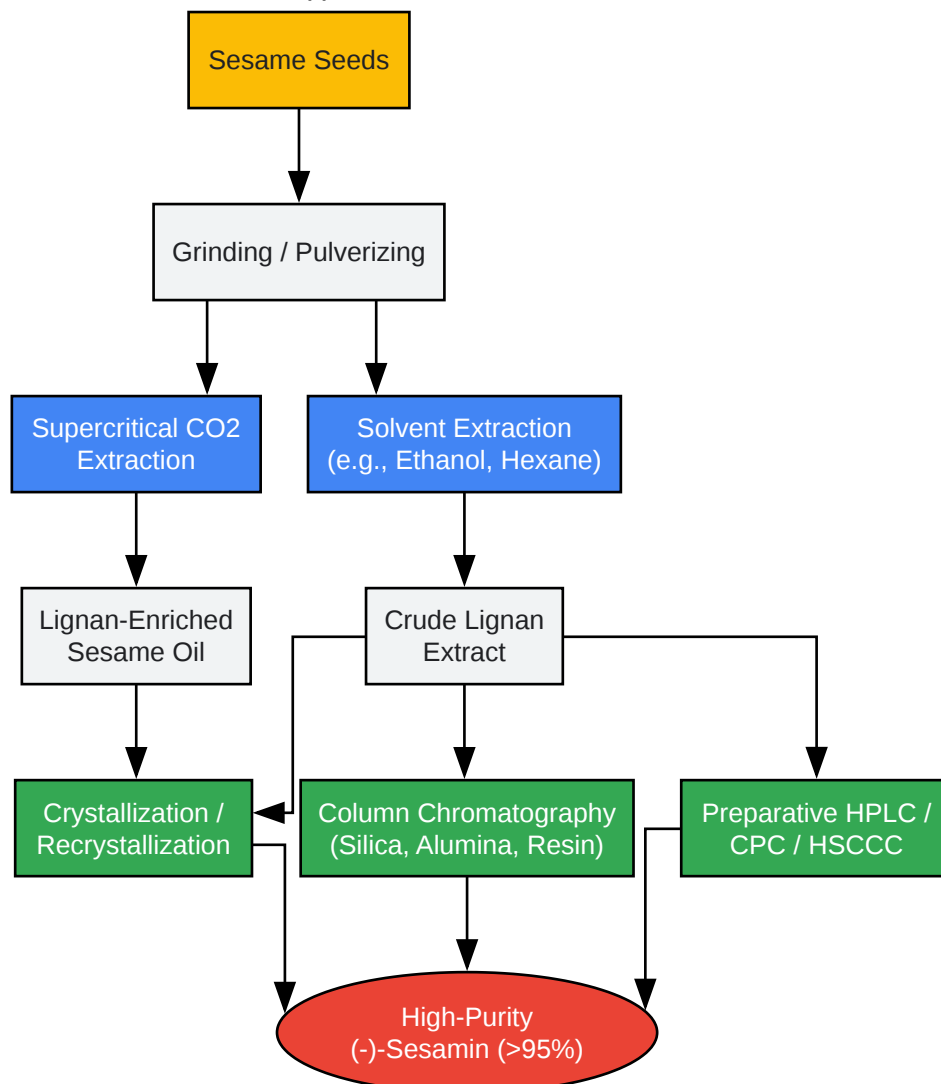
- Sample Loading: Mix the chloroform extract with a small amount of the adsorbent (alumina), dry it, and carefully load it onto the top of the packed column.[\[10\]](#)
- Elution: Elute the column with a gradient of solvents. A typical gradient starts with a non-polar solvent and gradually increases in polarity. For example, begin with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally a mixture of ethyl acetate and methanol.[\[10\]](#)
- Fraction Collection: Collect fractions of the eluate and monitor them for the presence of sesamin using Thin Layer Chromatography (TLC) or HPLC.
- Crystallization and Final Purification:
 - Combine the fractions containing pure sesamin and remove the solvent using a rotary evaporator to a small volume.[\[10\]](#)
 - Allow the concentrated solution to stand, which will cause sesamin to crystallize. The crystallization can be enhanced by cooling (4-6 hours).[\[10\]](#)
 - Collect the crystals by filtration.
 - Perform a final recrystallization step using 95% ethanol to achieve high purity.[\[10\]](#)
- Drying and Analysis:
 - Dry the purified crystals under vacuum.
 - Verify the identity and purity using analytical methods such as HPLC, NMR, and Mass Spectrometry.[\[15\]](#)[\[16\]](#)[\[19\]](#)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflows for extracting and purifying **(-)-sesamin** from sesame seeds.

Workflow for (-)-Sesamin Extraction and Purification

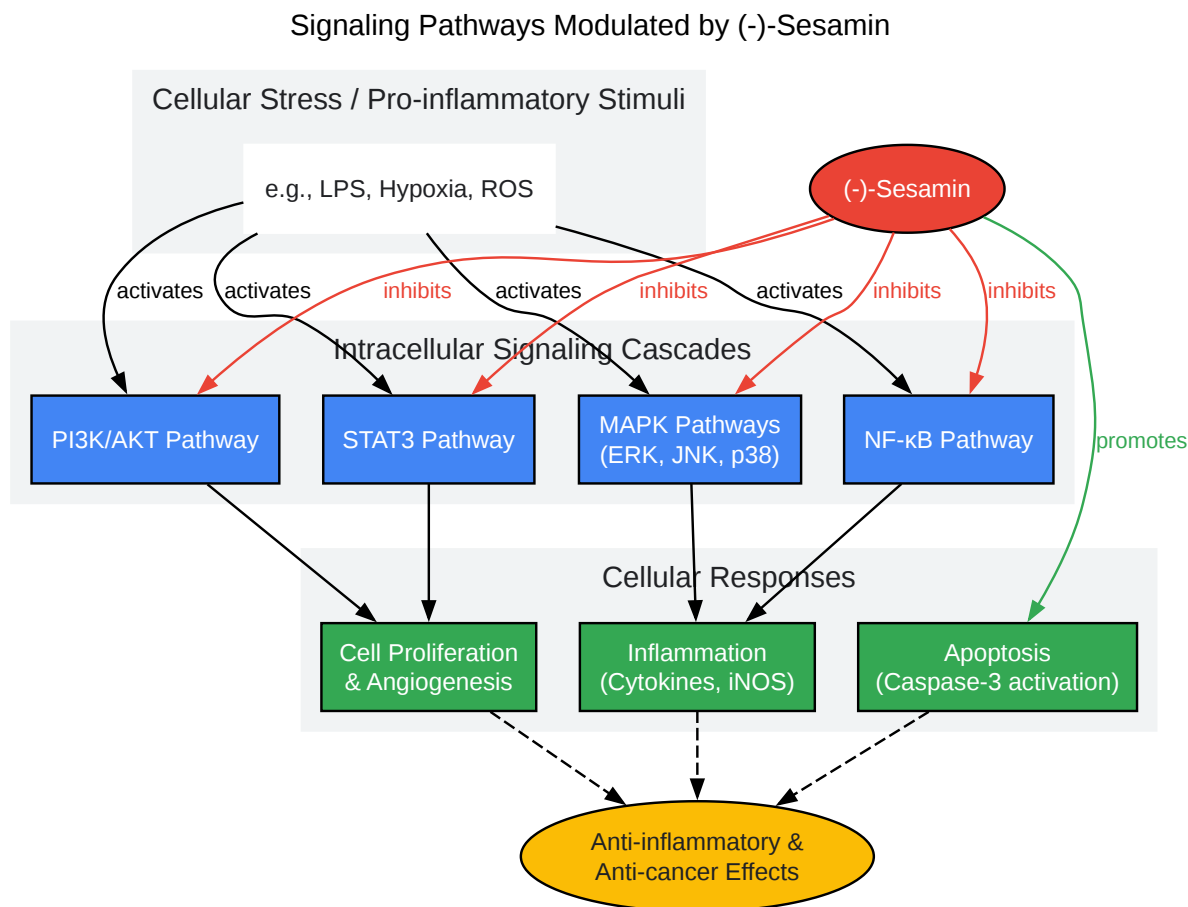


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Caption: Overview of **(-)-Sesamin** extraction and purification pathways.

Signaling Pathway Diagram

This diagram illustrates the key signaling pathways modulated by **(-)-sesamin**, contributing to its anti-inflammatory and anti-cancer effects.^{[1][20][21]}



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Caption: **(-)-Sesamin's** mechanism of action on key cellular pathways.

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